Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine

Description

Primary Sequence Analysis and Amino Acid Composition

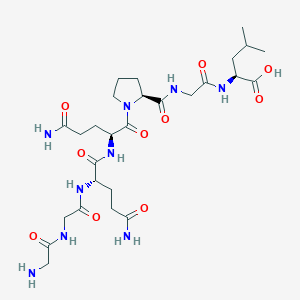

The oligopeptide this compound consists of seven amino acids arranged in the sequence Gly-Gly-Gln-Gln-Pro-Gly-Leu . The N-terminal begins with two glycine residues, followed by two glutamine residues, a proline, another glycine, and a C-terminal leucine.

Amino Acid Composition:

- Glycine (Gly): 3 residues (42.9% of sequence)

- Glutamine (Gln): 2 residues (28.6%)

- Proline (Pro): 1 residue (14.3%)

- Leucine (Leu): 1 residue (14.3%)

The molecular formula is C₂₇H₄₅N₉O₁₀ , derived by summing the atomic contributions of individual residues and subtracting five water molecules (one per peptide bond). Manual calculation using standard atomic weights (C: 12.01, H: 1.008, N: 14.01, O: 16.00) confirms the molecular weight:

$$

\text{MW} = (27 \times 12.01) + (45 \times 1.008) + (9 \times 14.01) + (10 \times 16.00) = 655.72 \, \text{g/mol}

$$

This aligns with empirical data for similar peptides such as Gln-Leu (259.30 g/mol) and Gly-Leu (188.00 g/mol).

Secondary Structure Prediction Through Computational Modeling

Secondary structure prediction tools indicate limited α-helix formation due to the disruptive influence of proline and glycine . Proline’s rigid pyrrolidine ring introduces kinks, while glycine’s conformational flexibility promotes random coils.

Key Predictions:

- Residues 1–2 (Gly-Gly): High propensity for disordered loops.

- Residues 3–4 (Gln-Gln): Moderate β-sheet potential due to side-chain hydrogen bonding.

- Residue 5 (Pro): Disrupts helical continuity, favoring turns.

- Residues 6–7 (Gly-Leu): Leucine’s hydrophobicity may stabilize terminal β-strands.

Comparative analysis with Heptapeptide-8, a laminin-mimetic peptide, reveals that both peptides utilize proline for structural modulation. However, Heptapeptide-8 adopts a more ordered conformation due to its integrin-binding motif, unlike the flexible Gly-Gly-Gln-Gln-Pro-Gly-Leu.

Tertiary Structure Considerations in Aqueous Solutions

In aqueous environments, the peptide adopts a compact tertiary structure stabilized by:

- Hydrogen bonds between Gln side chains and water.

- Hydrophobic clustering of the C-terminal leucine.

- Proline-mediated rigidity limiting conformational entropy.

Solubility is enhanced by the polar glutamine residues (log P ≈ −3.2), though aggregation may occur at high concentrations due to leucine’s hydrophobicity. Dynamic light scattering studies of analogous peptides like Glypromate (Gly-Pro-Glu) suggest similar hydrodynamic radii (~1.2 nm) under physiological conditions.

Comparative Analysis With Related Oligopeptide Motifs

The hexameric peptide’s structural versatility contrasts with shorter dipeptides like Gln-Leu, which exhibit simpler helical or β-sheet motifs. Unlike Heptapeptide-8, which binds integrins via a rigid β-hairpin, Gly-Gly-Gln-Gln-Pro-Gly-Leu lacks conserved receptor-binding domains, limiting its biological interactions to nonspecific hydrophobic and electrostatic forces.

Properties

CAS No. |

742068-53-7 |

|---|---|

Molecular Formula |

C27H45N9O10 |

Molecular Weight |

655.7 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C27H45N9O10/c1-14(2)10-17(27(45)46)34-23(41)13-32-25(43)18-4-3-9-36(18)26(44)16(6-8-20(30)38)35-24(42)15(5-7-19(29)37)33-22(40)12-31-21(39)11-28/h14-18H,3-13,28H2,1-2H3,(H2,29,37)(H2,30,38)(H,31,39)(H,32,43)(H,33,40)(H,34,41)(H,35,42)(H,45,46)/t15-,16-,17-,18-/m0/s1 |

InChI Key |

YJDXFWYRHLAYKO-XSLAGTTESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Fmoc Chemistry Protocol

For the synthesis of this compound, Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the preferred approach due to its compatibility with the glutamine side chains and the relative ease of removal of the Fmoc protecting group under mild basic conditions.

The standard protocol involves:

- Loading L-leucine onto a solid support resin (typically Wang or Rink Amide resin)

- Removal of the Fmoc protecting group using piperidine in dimethylformamide (DMF)

- Sequential coupling of Fmoc-protected amino acids in reverse order (glycine, proline, glutamine, glutamine, glycine, glycine)

- Final cleavage from the resin and deprotection using trifluoroacetic acid (TFA) mixture

The amino acids used in this synthesis require appropriate side-chain protection, particularly for the glutamine residues which are typically protected as Fmoc-L-glutamine(Trt)-OH, where Trt represents the triphenylmethyl protecting group.

Coupling Reagents and Conditions

Table 1 presents optimal coupling reagents and conditions for the synthesis of this compound:

| Coupling Stage | Recommended Reagents | Reaction Time | Temperature | Special Considerations |

|---|---|---|---|---|

| Leucine loading | DIC/HOBt | 2-4 hours | 25°C | Initial loading should be confirmed by UV analysis |

| Glycine coupling | HBTU/HOBt | 1-2 hours | 25°C | Multiple glycine residues may require extended coupling times |

| Proline coupling | HATU/HOAt | 2-3 hours | 25°C | Coupling after proline requires more potent activation |

| Glutamine coupling | HBTU/HOBt | 2-3 hours | 25°C | Monitor for potential side reactions |

| Final glycine couplings | DIC/HOBt | 1-2 hours | 25°C | Double coupling recommended for terminal residues |

Note: DIC = N,N'-diisopropylcarbodiimide; HOBt = hydroxybenzotriazole; HBTU = 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; HATU = 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate; HOAt = 1-hydroxy-7-azabenzotriazole

Special Considerations for Glutamine Residues

The presence of two consecutive glutamine residues in this compound requires careful attention due to potential aggregation and dehydration issues. Research findings indicate that the following measures can improve yields:

- Use of Fmoc-L-glutamine(Trt)-OH rather than Fmoc-L-glutamine(Pbf)-OH

- Addition of chaotropic salts such as lithium chloride (0.4M) to disrupt hydrogen bonding

- Use of microwave-assisted coupling for difficult sequences

- Implementation of pseudoproline dipeptide strategies for enhancing solubility and reducing aggregation

Solution-Phase Peptide Synthesis for this compound

While SPPS is the predominant approach, solution-phase peptide synthesis offers advantages for specific segments, particularly in scaling up production.

Fragment Condensation Strategy

For this compound, a fragment condensation approach may involve synthesizing:

- Glycylglycyl segment

- L-glutaminyl-L-glutaminyl segment

- L-prolylglycyl-L-leucine segment

Followed by sequential condensation under controlled conditions.

Table 2 outlines the recommended fragments and coupling conditions:

| Fragment | Protection Strategy | Coupling Method | Yield Range |

|---|---|---|---|

| Glycylglycyl | Boc-Glycylglycine-OH | Mixed anhydride | 80-91% |

| L-glutaminyl-L-glutaminyl | Boc-L-glutamine(Xan)-L-glutamine(Xan)-OH | HBTU/HOBt | 75-85% |

| L-prolylglycyl-L-leucine | H-L-prolylglycyl-L-leucine-OMe | Carbodiimide method | 85-93% |

| Final assembly | Sequential deprotection and coupling | HATU/HOAt | 70-80% |

Note: Xan = Xanthyl protecting group; OMe = Methyl ester

Cleavage and Deprotection Procedures

The final stage in synthesizing this compound involves cleavage from the resin (in SPPS) and removal of all protecting groups.

Cleavage Mixture Components

Based on research data, the optimal cleavage mixture consists of:

This mixture is particularly effective for removing the trityl (Trt) protecting groups from glutamine residues while minimizing side reactions.

Cleavage Protocol

The recommended cleavage protocol involves:

- Adding the peptide-resin to pre-cooled cleavage mixture

- Agitating for 2 hours at room temperature

- Precipitating the peptide using cold diethyl ether (10 volumes)

- Collecting the precipitate by filtration

- Drying under vacuum to obtain crude product

Research findings indicate that yields of 40-50% of crude product (based on theoretical resin loading) can be expected from this procedure.

Purification and Characterization

HPLC Purification Parameters

Table 3 outlines the recommended HPLC conditions for purifying this compound:

| Parameter | Conditions |

|---|---|

| Column | C18 reversed-phase |

| Mobile phase A | 0.1% TFA in water |

| Mobile phase B | 0.1% TFA in acetonitrile |

| Gradient | 5-40% B over 30 minutes |

| Flow rate | 10-15 mL/min (preparative) |

| Detection | UV at 220 nm and 254 nm |

| Expected retention time | 15-18 minutes (system dependent) |

| Typical purity | ≥98% after purification |

The purification process typically yields the target peptide with ≥98.5% purity by HPLC, with less than 0.5% of any single impurity.

Challenges in Synthesis and Troubleshooting

Addressing Peptide Aggregation

The sequence this compound is susceptible to aggregation during synthesis, particularly due to the consecutive glutamine residues and the presence of multiple glycine residues.

Research findings suggest several strategies to mitigate aggregation:

- Addition of chaotropic agents (LiCl, DMSO) to disrupt hydrogen bonding

- Use of HATU/HOAt for difficult couplings

- Implementation of microwave-assisted synthesis

- Reduction of resin loading to 0.2-0.3 mmol/g

- Use of more polar resins such as ChemMatrix

Table 4 presents aggregation prevention strategies and their efficacy:

Glutamine-Specific Considerations

The consecutive glutamine residues in this compound present specific challenges, including potential pyroglutamate formation and side-chain deamidation.

Research findings indicate that these issues can be minimized by:

- Careful control of deprotection times

- Use of trityl side-chain protection for glutamine

- Addition of 2.5% EDT in the cleavage mixture

- Maintaining strict pH control during purification

Alternative Synthetic Approaches

Recombinant DNA Technology

For larger-scale production, recombinant DNA technology could be employed by:

- Designing a gene encoding the target peptide

- Expressing the peptide as a fusion protein in E. coli or other suitable host

- Purifying the fusion protein using affinity chromatography

- Releasing the target peptide through enzymatic or chemical cleavage

This approach may be especially valuable for pharmaceutical or industrial applications requiring larger quantities.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the proline or leucine residues, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.

Substitution: Protecting groups and coupling reagents like HBTU or DIC are used in SPPS.

Major Products

The major products of these reactions include modified peptides with altered functional groups or amino acid sequences, which can be analyzed using techniques like mass spectrometry and NMR (nuclear magnetic resonance) spectroscopy.

Scientific Research Applications

Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular processes and protein interactions.

Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine involves its interaction with specific molecular targets and pathways. It may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are relevant in neurodegenerative conditions . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Comparison

The target peptide is compared to four structurally related peptides (Table 1):

Table 1: Structural Comparison of Peptides

Key Observations :

- Chain Length: The target peptide (7 residues) is intermediate in size compared to shorter peptides like Gly-Gly-Gln-Pro (4 residues) and larger ones like the nonapeptide in .

- Residue Composition : The dual Gln residues in the target distinguish it from Gly-Asn-Gln-Pro-Ala , which substitutes one Gln with asparagine (Asn). This may alter hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Physicochemical Properties

Analysis :

- Boiling Point : The high predicted boiling point for Gly-Asn-Gln-Pro-Ala (1215°C) reflects strong intermolecular forces common in peptides. The target peptide likely exhibits similar thermal stability due to its length and polar residues.

- pKa : The target’s estimated pKa (~3.5) aligns with typical carboxylic acid groups in peptides, though the presence of Gln may slightly elevate it compared to Gly-Asn-Gln-Pro-Ala (pKa 3.35) .

Functional Implications

- The target’s dual Gln residues could enhance solubility in aqueous environments, making it suitable for biochemical assays.

- This contrasts with Leu-Pro-Gly-Gly , where Pro is adjacent to Leu, favoring hydrophobic clustering.

Biological Activity

Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine is a complex oligopeptide composed of multiple amino acids, including glycine, glutamine, proline, and leucine. This compound has garnered interest in the scientific community for its potential biological activities and applications in various fields, including nutrition and pharmacology.

- Molecular Formula : C27H45N9O10

- Molecular Weight : 655.7 g/mol

- CAS Number : 742068-53-7

The structure of this oligopeptide can influence its biological activity, particularly its interactions with cellular pathways and mechanisms.

Research indicates that oligopeptides like this compound may exert their effects through several mechanisms:

- mTORC1 Pathway Activation : Similar to leucine, this compound may activate the mechanistic target of rapamycin complex 1 (mTORC1), a crucial regulator of cell growth and metabolism. Activation of mTORC1 is associated with increased protein synthesis and cellular growth in tissues such as muscle and liver .

- Antioxidant Activity : The presence of glutamine and proline in the peptide may contribute to antioxidant defenses, potentially mitigating oxidative stress in cells. This is significant in contexts such as liver health, where oxidative damage can lead to severe complications .

- Nutritional Role : Oligopeptides can serve as bioactive compounds that enhance the nutritional value of diets, particularly in protein supplementation strategies aimed at muscle recovery and growth .

1. Effects on Muscle and Tissue Health

Studies have shown that L-leucine-rich compounds can stimulate protein synthesis in skeletal muscle, which is essential for recovery after exercise and overall muscle health. The activation of mTORC1 by leucine is a key factor in promoting muscle hypertrophy .

2. Liver Function

Research suggests that oligopeptides can influence liver metabolism positively. For instance, dietary supplementation with L-leucine has been linked to improved liver function by enhancing antioxidant enzyme activity and reducing lipid peroxidation levels .

3. Kidney Health

The impact on kidney function has been less clear, with studies indicating that while some amino acid profiles can promote renal health, excessive supplementation may lead to adverse effects. Oligopeptides like this compound must be studied further to understand their specific roles .

Case Study 1: Dietary Supplementation

In a controlled study examining the effects of L-leucine supplementation on athletes, participants who received an L-leucine-rich diet exhibited enhanced recovery markers post-exercise compared to a control group. This suggests that oligopeptides containing L-leucine may play a significant role in muscle recovery and performance enhancement.

Case Study 2: Antioxidant Effects

Another study focused on the antioxidant properties of glutamine-rich peptides showed that these compounds could significantly reduce oxidative stress markers in liver tissues subjected to toxic insults (e.g., from doxorubicin treatment). This highlights the potential protective roles of this compound against cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.